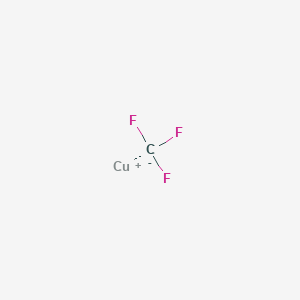
Trifluoromethylcopper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylcopper, also known as this compound, is a useful research compound. Its molecular formula is CCuF3 and its molecular weight is 132.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanisms of Trifluoromethylation
Trifluoromethylcopper typically acts as a source of the trifluoromethyl radical or anion, facilitating various reactions. The mechanisms can vary based on the substrates and conditions used:
- Decarboxylation Mechanism : In many reactions, this compound is generated via the decarboxylation of trifluoroacetate salts. This process allows for the efficient formation of trifluoromethyl radicals that can react with electrophiles such as aryl halides .
- Electrophilic Trifluoromethylation : this compound can also engage in electrophilic substitution reactions with alkenes and arenes. This method has been shown to tolerate a wide range of functional groups, making it suitable for complex molecule synthesis .
Copper-Catalyzed Trifluoromethylation of Aryl Halides
Recent research demonstrated the effectiveness of this compound in the trifluoromethylation of aryl iodides and bromides. A notable study reported yields ranging from 83% to 99% under mild conditions using a copper(II) complex ligated with 1,10-phenanthroline . This method showcases its broad substrate scope and functional group tolerance.
| Substrate Type | Yield (%) | Conditions |
|---|---|---|
| Aryl Iodides | 83-99 | Room temperature to 50°C |
| Aryl Bromides | Moderate to High | Mild conditions |
Late-Stage Functionalization
This compound has been applied in late-stage functionalization of biologically active compounds, such as estradiol derivatives. This application highlights its relevance in medicinal chemistry, where modifying existing drugs can enhance their therapeutic profiles .
Radiotracer Development for PET Imaging
The incorporation of trifluoromethyl groups into radiotracers for positron emission tomography (PET) has opened new avenues in biomedical research. For instance, the synthesis of 18F-labelled compounds using this compound has been explored for imaging tissue hypoxia, demonstrating its potential in clinical diagnostics .
Advantages of this compound
- Milder Reaction Conditions : Compared to traditional methods that often require harsh conditions, this compound facilitates reactions under milder conditions, reducing potential side reactions and degradation.
- Broad Functional Group Compatibility : The ability to tolerate various functional groups makes it a versatile tool for synthetic chemists.
- Scalability : The efficient generation and application of this compound allow for large-scale synthesis, which is essential for industrial applications.
Propiedades
Fórmula molecular |
CCuF3 |
|---|---|
Peso molecular |
132.55 g/mol |
Nombre IUPAC |
copper(1+);trifluoromethane |
InChI |
InChI=1S/CF3.Cu/c2-1(3)4;/q-1;+1 |
Clave InChI |
WJYJULOBJLLPER-UHFFFAOYSA-N |
SMILES canónico |
[C-](F)(F)F.[Cu+] |
Sinónimos |
trifluoromethylcopper |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















